molecular formula HSO3(−)<br>HO3S- B076917 Hydrogensulfite CAS No. 15181-46-1

Hydrogensulfite

Cat. No. B076917
CAS RN: 15181-46-1
M. Wt: 81.07 g/mol
InChI Key: LSNNMFCWUKXFEE-UHFFFAOYSA-M
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Patent
US04804523

Procedure details

The present invention provides for substantially complete removal of sulfur dioxide (SO2) from SO2 -containing effluent gases, particularly from SO2 -containing flue gas streams of fossil fuel power plants. An absorbent is formed by combining seawater and hydrated lime usually at a pH in the range from 8.0 to 10.0, producing magnesium hydroxide by the reaction of the hydrated lime with soluble magnesium which is naturally present in the seawater as chloride and sulfate. The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0, and the absorbent stream is contacted with the flue gas in a suitable contact vessel. In the contact vessel, the magnesium hydroxide reacts with the SO2 in the flue gas to form magnesium sulfite and bisulfite. The magnesium sulfite and bisulfite, in turn, are oxidized, to soluble magnesium sulfate, typically by air sparging in the contact vessel or a separate tank. Magnesium sulfate reacts with the added hydrated lime to regenerate magnesium hydroxide and produce gypsum. These reaction products are recirculated as a slurry in the scrubber for the removal of SO2 and sulfurous acid without the requirement of separating magnesium hydroxide from the rest of the slurry stream. The gypsum is non-toxic and may safely be returned to the marine environment in soluble form at very low concentrations.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2].[OH-].[Mg:4].[Cl-].[S:6]([O-])([O-:9])(=[O:8])=[O:7].[OH-].[Mg+2].[OH-].S(=O)=O>>[S:6]([O-:9])([O-:8])=[O:7].[Mg+2:4].[S:6](=[O:7])([OH:9])[O-:8] |f:0.1.2,6.7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The absorbent is then added to a recirculating absorbent stream, typically at a more acid pH, usually below about 6.0
CUSTOM
Type
CUSTOM
Details
the absorbent stream is contacted with the flue gas in a suitable contact vessel

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Mg+2]
Name
Type
product
Smiles
S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.